Mesotrione

Description

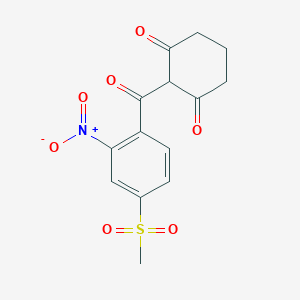

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUREKXXPHOJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032424 | |

| Record name | Mesotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Opaque solid; [Merck Index] Solid; [MSDSonline] | |

| Record name | Mesotrione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, (g/L at 20 °C): 2.2 (pH 4.8); 15 (pH 6.9); 22 (pH 9); 0.16 (unbuffered water), Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5 | |

| Record name | MESOTRIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg], <5.69X10-3 mPa /<4.27X10-8 mm Hg)/ at 20 °C | |

| Record name | Mesotrione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MESOTRIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow solid, Opaque solid | |

CAS No. |

104206-82-8 | |

| Record name | Mesotrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104206-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-[4-(methylsulfonyl)-2-nitrobenzoyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TR68G21T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MESOTRIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

165 °C | |

| Record name | MESOTRIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Mesotrione on 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate mechanism by which mesotrione, a potent triketone herbicide, exerts its inhibitory effects on the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This document provides a comprehensive overview of the biochemical pathways, enzyme kinetics, structural interactions, and experimental methodologies crucial for understanding this targeted herbicidal action.

Introduction to this compound and its Target: HPPD

This compound is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in various crops, most notably maize.[1][2] Its herbicidal activity stems from the specific inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27).[1][3] HPPD is a critical Fe(II)-dependent, non-heme oxygenase that plays a pivotal role in the tyrosine catabolism pathway in virtually all aerobic organisms.[3][4] In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection.[1][4]

The inhibition of HPPD by this compound disrupts the production of these essential compounds, leading to a cascade of phytotoxic effects. The primary symptom is the bleaching of new plant tissues, a direct consequence of the photodestruction of chlorophyll in the absence of protective carotenoids, whose biosynthesis is dependent on the HPPD pathway.[2][5] This ultimately results in the cessation of growth and death of susceptible plants.[4]

Biochemical Pathway and Mechanism of Inhibition

The core of this compound's mechanism of action lies in its ability to act as a competitive inhibitor of the HPPD enzyme.[3][4] It effectively blocks the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), a key intermediate in the biosynthetic pathway leading to plastoquinones and tocopherols.[1][4]

The Tyrosine Catabolism Pathway

The following diagram illustrates the tyrosine catabolism pathway and the specific step inhibited by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, this compound, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Herbicide - Wikipedia [en.wikipedia.org]

Chemical and physical properties of mesotrione

An In-depth Technical Guide to the Chemical and Physical Properties of Mesotrione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective herbicide belonging to the benzoylcyclohexane-1,3-dione family. It is a synthetic compound inspired by the natural phytotoxin leptospermone, found in the bottlebrush plant, Callistemon citrinus.[1][2] First marketed by Syngenta in 2001, this compound is used for the pre- and post-emergence control of a wide range of broadleaf weeds and some grasses in crops such as maize, sweet corn, and sugarcane.[1][2] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are essential for understanding its environmental fate, designing analytical methods, and developing formulations.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione | [4] |

| CAS Number | 104206-82-8 | [4] |

| Molecular Formula | C₁₄H₁₃NO₇S | [4] |

| Molecular Weight | 339.32 g/mol | [4] |

| Appearance | Pale yellow to light yellow opaque solid | [3][4][5] |

| Odor | Faint, pleasant odor | [4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Melting Point | 165 °C (with decomposition) | [4][5][6] | |

| Vapor Pressure | < 5.7 x 10⁻⁶ Pa | 20 °C | [6] |

| Henry's Law Constant | < 5.1 x 10⁻⁷ Pa m³/mol | 20 °C | [6] |

| pKa | 3.12 | 20 °C | [4] |

| log Kow (Octanol-Water Partition Coefficient) | 0.11 | Unbuffered water, 20 °C | [4] |

| 0.90 | pH 5 | [4] | |

| < -1.0 | pH 7 and pH 9 | [4] |

Table 3: Solubility of this compound

| Solvent | Solubility (g/L) | Temperature (°C) | Reference |

| Water (unbuffered, pH 4.8) | 2.2 | 20 | [4] |

| Water (pH 6.9) | 15 | 20 | [4] |

| Water (pH 9) | 22 | 20 | [4] |

| n-Heptane | < 0.5 | 20 | [3][5] |

| Xylene | 1.6 | 20 | [3][5] |

| Toluene | 3.1 | 20 | [3][5] |

| Methanol | 4.6 | 20 | [3][5] |

| Ethyl Acetate | 18.6 | 20 | [3][5] |

| 1,2-Dichloroethane | 66.3 | 20 | [3][5] |

| Acetone | 93.3 | 20 | [3][5] |

| Acetonitrile | 117.0 | 20 | [3][5] |

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] HPPD is a key enzyme in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in the biosynthesis of carotenoids.

The inhibition of HPPD by this compound leads to a depletion of plastoquinone, which in turn blocks carotenoid synthesis.[1] Carotenoids play a critical role in protecting chlorophyll from photo-oxidation.[7] Without carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching or whitening of the leaves of susceptible plants, followed by necrosis and death.[2][7] this compound is an extremely potent inhibitor of HPPD in Arabidopsis thaliana, with a Ki value of approximately 6-18 pM.[3]

The selectivity of this compound in crops like maize is attributed to the crop's ability to rapidly metabolize the herbicide.[8]

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process. One common route involves the reaction of 1,3-cyclohexanedione with the acid chloride of 4-(methylsulfonyl)-2-nitrobenzoic acid.[1] This initial reaction forms an enol ester, which is then rearranged to this compound using a catalytic amount of a cyanide ion.[1][9]

Experimental Protocols

The analysis of this compound and its metabolites in various environmental matrices is crucial for residue monitoring and environmental fate studies. High-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol: Determination of this compound Residues in Soil

This protocol provides a general workflow for the extraction and analysis of this compound and its primary metabolites, 2-amino-4-methylsulfonyl-benzoic acid (AMBA) and 4-methylsulfonyl-2-nitrobenzoic acid (MNBA), from soil samples.[10][11]

1. Extraction:

-

Sample Preparation: A subsample of homogenized soil (e.g., 10 g) is placed into a suitable container.[10]

-

Extraction Solvent: An extraction solution of 0.05 M ammonium hydroxide is added to the soil sample.[10]

-

Extraction Procedure: The mixture is shaken on a mechanical shaker for a specified period to ensure efficient extraction.[10]

-

Acidification and Centrifugation: The pH of the crude extract is adjusted to 3.5-4.0, followed by filtration or centrifugation to separate the supernatant for analysis.[10]

2. Chromatographic Analysis (HPLC-UV/Fluorescence):

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV or fluorescence detector.

-

Column: A reverse-phase C18 column is commonly used.[12]

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% acetic acid or phosphoric acid) and acetonitrile is typical.[11][12]

-

Detection:

-

AMBA can be determined directly using a fluorescence detector.

-

Fractions corresponding to this compound and MNBA are collected.

-

-

Derivatization: The collected fractions of this compound and MNBA are chemically converted to AMBA through oxidation and/or reduction steps. For instance, MNBA can be reduced to AMBA using stannous chloride in HCl.[10]

-

Quantification: The converted AMBA from the this compound and MNBA fractions is then analyzed by HPLC with fluorescence detection, and quantified against an AMBA external standard.

3. Chromatographic Analysis (LC-MS/MS):

-

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or Turbo Ion Spray interface.[11]

-

Column: A PLRP-S column is often employed.[11]

-

Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.[11]

-

Detection: The analysis is performed in negative ion mode with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.[11]

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared from certified reference standards.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. This compound | 104206-82-8 [chemicalbook.com]

- 4. This compound | C14H13NO7S | CID 175967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. meycorp.com [meycorp.com]

- 6. fao.org [fao.org]

- 7. This compound Herbicide Overview and Environmental Impact Assessment Guide [cnagrochem.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Process For Preparation Of this compound And Its Intermediates [quickcompany.in]

- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 11. epa.gov [epa.gov]

- 12. revistas.uepg.br [revistas.uepg.br]

Mesotrione synthesis pathways and chemical reactions

Mesotrione, a selective herbicide, is a synthetic compound inspired by the natural phytotoxin leptospermone, found in the bottlebrush tree (Callistemon citrinus)[1]. It functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the biosynthesis of plastoquinone and tocopherols in plants. This inhibition ultimately disrupts carotenoid production, leading to the bleaching of leaves and eventual plant death[1]. Marketed under brand names such as Callisto and Tenacity, this compound is primarily used for the control of broadleaf weeds in corn crops[1].

This technical guide provides an in-depth overview of the primary synthesis pathways of this compound, detailing the chemical reactions, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Core Synthesis Pathway

The most common industrial synthesis of this compound involves a two-step process: the formation of an enol ester intermediate followed by its rearrangement to the final product. The key starting materials for this pathway are 1,3-cyclohexanedione and 4-(methylsulfonyl)-2-nitrobenzoyl chloride (NMSBC).

Pathway Overview

The synthesis begins with the acylation of 1,3-cyclohexanedione with NMSBC to form the enol ester, 3-(2-Nitro-p-methyl sulfonyl benzoyloxy) cyclohexane-1-one. This intermediate is then subjected to a rearrangement reaction, typically catalyzed by a cyanide source or other bases, to yield this compound[1][2].

Key Chemical Reactions and Experimental Protocols

Synthesis of 4-(methylsulfonyl)-2-nitrobenzoic acid (NMSBA)

A critical precursor for NMSBC is 4-(methylsulfonyl)-2-nitrobenzoic acid (NMSBA). One common method for its synthesis is the oxidation of 2-nitro-4-methylsulfonyltoluene.

Experimental Protocol:

-

Materials: 2-nitro-4-methylsulfonyltoluene, sulfuric acid (70%), vanadium pentoxide, nitric acid (68%), oxygen.[3]

-

Procedure:

-

Charge a reactor with 70% sulfuric acid, 2-nitro-4-methylsulfonyltoluene, and vanadium pentoxide powder.[3]

-

Heat the mixture to 140°C.[3]

-

Slowly add 68% nitric acid while controlling the oxygen feed rate.[3]

-

Maintain the reaction temperature at 140°C until the concentration of unreacted 2-nitro-4-methylsulfonyltoluene is below 1%.[3]

-

Cool the reaction mixture to 10-20°C to precipitate the product.[3]

-

Filter the solid, wash with water, and dry to obtain NMSBA.[3]

-

| Reactant | Catalyst | Solvent | Temperature | Yield | Purity | Reference |

| 2-nitro-4-methylsulfonyltoluene | Vanadium pentoxide | Sulfuric acid | 140°C | 98.0% | 98.10% | [3] |

Synthesis of 4-(methylsulfonyl)-2-nitrobenzoyl chloride (NMSBC)

NMSBA is then converted to its acid chloride, NMSBC, a more reactive species for the subsequent acylation.

Experimental Protocol:

-

Materials: 2-nitro-4-methylsulfonyl benzoic acid (NMSBA), ethylene dichloride, dimethylformamide, thionyl chloride.[2]

-

Procedure:

-

Mix NMSBA and dimethylformamide in ethylene dichloride and stir for 30 minutes.[2]

-

Add thionyl chloride to the reaction mixture at 30°C over 30 minutes.[2]

-

Heat the reaction mass to 80°C for 4 hours.[2]

-

Distill off the excess thionyl chloride.[2]

-

Add ethylene dichloride and stir for 1 hour to obtain NMSBC.[2]

-

Condensation to Enol Ester

The NMSBC is then reacted with 1,3-cyclohexanedione to form the enol ester intermediate.

Experimental Protocol:

-

Materials: 4-methylsulfonyl-o-nitrobenzoyl chloride, 1,3-cyclohexanedione, dichloroethane, triethylamine.[4]

-

Procedure:

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Yield | Purity | Reference |

| 1,3-cyclohexanedione | NMSBC | Ethylene dichloride | Triethylamine | 2°C | 94% | 99% | [2] |

| 1,3-cyclohexanedione | NMSBC | Dichloroethane | Triethylamine | 20-30°C | - | - | [4] |

Rearrangement to this compound

The final step is the rearrangement of the enol ester to this compound. This can be achieved through cyanide-mediated or cyanide-free pathways.

Cyanide-Mediated Rearrangement Experimental Protocol:

-

Materials: Enol ester, dichloromethane, sodium cyanide, triethylamine.[5]

-

Procedure:

-

Cool a mixture of the enol ester and dichloromethane to 10-15°C.[5]

-

Add sodium cyanide followed by the slow addition of triethylamine over 15-20 minutes at 10-15°C.[5]

-

Maintain the reaction at 10-15°C for about 2 hours.[5]

-

Quench the reaction with water.[5]

-

Separate and remove the dichloromethane by distillation.[5]

-

Cool the aqueous phase and acidify to a pH < 3 to precipitate this compound.[5]

-

Cyanide-Free Rearrangement Experimental Protocol:

Some methods avoid the use of highly toxic cyanides by employing alternative catalysts.

-

Materials: Enol ester, acetonitrile, dimethylaminopyridine (DMAP).[6]

-

Procedure:

| Rearrangement Catalyst | Solvent | Overall Yield | Purity | Reference |

| Acetone cyanohydrin | - | - | >99% | [7] |

| Sodium cyanide | Dichloromethane | - | >85% | [5] |

| Inorganic & Tertiary Amine Base | - | 95% | 98.5% | [4] |

Alternative Synthesis Pathways

Research has explored alternative routes to this compound, aiming to improve safety, yield, and environmental impact.

Route from Dimethyl Malonate

One alternative starts with dimethyl malonate, which is cyclized with 3-buten-2-one to form 4-methoxycarbonyl-1,3-cyclohexanedione. This intermediate is then reacted with NMSBC, followed by rearrangement and subsequent hydrolysis and decarboxylation to yield this compound[4].

Continuous Flow Synthesis

A continuous flow process for the synthesis of this compound has been developed to improve safety and efficiency. This method involves the esterification of 1,3-cyclohexanedione and NMSBC, followed by rearrangement in a continuous flow reactor. This approach can mitigate the risks associated with exothermic reactions and the use of toxic catalysts[7].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WO2018178860A1 - Synthesis of this compound - Google Patents [patents.google.com]

- 3. 2-Nitro-4-methylsulfonylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN108440352B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Process For Preparation Of this compound And Its Intermediates [quickcompany.in]

- 6. chesci.com [chesci.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data and Analysis of Mesotrione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesotrione, a member of the triketone class of herbicides, is a selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Its unique mode of action and efficacy in controlling a broad spectrum of weeds have made it a significant compound in agrochemical research. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented. Furthermore, this guide includes visualizations of the analytical workflow for this compound and its biochemical signaling pathway, offering a valuable resource for researchers and professionals involved in the study and development of herbicides and related compounds.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

UV-Visible Spectroscopy

| Parameter | Value | Solvent | Reference |

| λmax | ~245 nm | Acetonitrile/Water | |

| λmax (Fe(III) complex) | 348 nm | Not Specified |

Note: The primary absorption maximum can vary depending on the solvent and pH.

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2950-2850 | Aliphatic C-H Stretch | Medium |

| ~1700 | C=O Stretch (Ketone) | Strong |

| 1600-1585 | Aromatic C=C Stretch | Medium |

| 1500-1400 | Aromatic C=C Stretch | Medium |

| ~1530, ~1350 | N-O Stretch (Nitro Group) | Strong |

| ~1300, ~1150 | S=O Stretch (Sulfone) | Strong |

Note: This table represents typical absorption bands for the functional groups present in this compound. Specific peak positions can be found in a dedicated FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.5 - 8.5 | m | 3H | Aromatic protons |

| ~3.2 | s | 3H | -SO₂CH₃ protons |

| 2.0 - 3.0 | m | 6H | Cyclohexane ring protons |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| 190 - 210 | C=O (Ketone carbons) |

| 120 - 150 | Aromatic carbons |

| ~115 | Enol carbon |

| 40 - 50 | -SO₂CH₃ carbon |

| 20 - 40 | Cyclohexane ring carbons |

Mass Spectrometry (MS)

| Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| ESI⁻ | 338.0 | 291, 212 |

Note: Fragmentation patterns can vary based on the specific mass spectrometer and its settings.

Experimental Protocols

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and λmax of this compound in acetonitrile.

Materials:

-

This compound standard (≥99% purity)

-

Acetonitrile (HPLC grade)

-

Volumetric flasks (10 mL, 100 mL)

-

Micropipettes

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately 50 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution. Make up the volume to 100 mL with acetonitrile and mix thoroughly.

-

Preparation of Working Standard (10 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile. Mix well.

-

Spectrophotometric Analysis:

-

Use acetonitrile as the blank to zero the spectrophotometer.

-

Rinse a quartz cuvette with the working standard solution and then fill it.

-

Scan the sample from 200 to 400 nm.

-

Record the wavelength of maximum absorbance (λmax).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound using the KBr pellet method.

Materials:

-

This compound standard (solid)

-

Potassium bromide (KBr), spectroscopic grade, dried

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This is crucial to reduce particle size and minimize scattering of the IR beam.

-

-

Pellet Formation:

-

Transfer a portion of the ground mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound standard

-

Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

This compound standard solution (as prepared for UV-Vis analysis)

-

LC-MS system with an electrospray ionization (ESI) source

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (e.g., acetonitrile and water with formic acid)

Procedure:

-

LC-MS System Setup:

-

Equilibrate the LC system with the chosen mobile phase.

-

Set the mass spectrometer to operate in negative ion mode (ESI⁻) for optimal detection of this compound.

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the this compound standard solution into the LC-MS system.

-

Acquire the mass spectrum, focusing on the expected mass-to-charge ratio ([M-H]⁻) of approximately 338.

-

If using tandem MS (MS/MS), select the parent ion (m/z 338) and acquire the product ion spectrum to observe fragmentation patterns.

-

Visualizations

Signaling Pathway: this compound's Mode of Action

Caption: Mechanism of action of this compound via inhibition of the HPPD enzyme.

Experimental Workflow: LC-MS/MS Analysis

Caption: A typical workflow for the analysis of this compound residues using LC-MS/MS.

The Allelopathic Blueprint: A Technical Guide to the Origins of Mesotrione from Callistemon citrinus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey from a naturally occurring plant defense mechanism to a commercially successful herbicide. We will delve into the allelopathic properties of Callistemon citrinus, the Crimson Bottlebrush, which laid the foundation for the development of mesotrione, a potent and selective herbicide. This document provides a comprehensive overview of the scientific discovery, mechanism of action, quantitative efficacy data, and the experimental protocols utilized in this field of study.

From Allelopathy to a Multi-million Dollar Herbicide: The Discovery Narrative

The story of this compound begins with an astute observation of allelopathy—a phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other organisms. In 1977, scientists at Stauffer Chemical Company noted a distinct lack of weed growth around Callistemon citrinus shrubs.[1][2][3] This sparked an investigation into the chemical arsenal of the plant, leading to the isolation and identification of the responsible allelochemical: leptospermone.[1][2]

Leptospermone, a β-triketone, exhibited herbicidal properties but was deemed too weak for direct commercial application.[2] However, its unique chemical structure served as a blueprint for synthetic chemists. Through extensive analog synthesis and structure-activity relationship (SAR) studies, a new class of herbicides, the triketones, was developed.[4] This dedicated research effort culminated in the synthesis of this compound, a compound with significantly enhanced herbicidal potency and crop selectivity, which was first marketed by Syngenta in 2001.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Both the natural phytotoxin, leptospermone, and its synthetic analog, this compound, share a common mode of action: the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6] HPPD is a critical enzyme in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol (a form of Vitamin E).

In plants, plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key component in the carotenoid biosynthesis pathway.[7] Carotenoids serve a vital protective role for chlorophyll, shielding it from photo-oxidation by dissipating excess light energy.

By inhibiting HPPD, this compound and leptospermone trigger a cascade of events:

-

Plastoquinone Depletion: The inhibition of HPPD leads to a deficiency in plastoquinone.

-

Carotenoid Synthesis Inhibition: Without its essential cofactor, phytoene desaturase cannot function, halting carotenoid production.

-

Chlorophyll Degradation: In the absence of protective carotenoids, chlorophyll is rapidly destroyed by sunlight.[8]

-

Bleaching and Plant Death: The degradation of chlorophyll results in the characteristic bleaching or whitening of the plant tissues, followed by cessation of photosynthesis and eventual plant death.[6][8]

The following diagram illustrates the targeted signaling pathway:

Caption: The HPPD inhibition pathway by this compound and leptospermone.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of leptospermone and this compound.

Table 1: In Vitro HPPD Enzyme Inhibition by Leptospermone and Related Compounds

| Compound | I50 Value (µg/mL) | Reference |

| Manuka Oil (Crude) | 15.0 | |

| Triketone-Rich Fraction | 4.02 | |

| Leptospermone | 3.14 | |

| Grandiflorone | 0.22 |

I50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Herbicidal Efficacy of this compound Against Various Weed Species

| Weed Species | Application Rate (g a.i./ha) | Efficacy (% Control/Injury) | Reference |

| Abutilon theophrasti | 28 | 95 | [9] |

| Chenopodium album | 28 | 95 | [9] |

| Solanum nigrum | < 150 | >90 | |

| Xanthium strumarium | < 150 | >90 | |

| Amaranthus retroflexus | 40-45 | 95 | [9] |

| Polygonum persicaria | 40-45 | 95 | [9] |

| Echinochloa crus-galli | 90 | 95 | [9] |

| Portulaca oleracea | 150 | Ineffective | [9] |

| Shattercane | 105 | 81 (antagonistic with foramsulfuron) | [5] |

| Green Foxtail | 105 | 72 (antagonistic with nicosulfuron) | [5] |

g a.i./ha = grams of active ingredient per hectare.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research and development of this compound.

Protocol for Allelopathy Bioassay of Callistemon citrinus Aqueous Extract

This protocol is a generalized procedure for assessing the allelopathic potential of plant extracts.

Objective: To determine the inhibitory effect of Callistemon citrinus aqueous extract on the germination and early growth of indicator plant species.

Materials:

-

Fresh or dried leaves of Callistemon citrinus

-

Indicator plant seeds (e.g., lettuce, radish)

-

Distilled water

-

Blender or mortar and pestle

-

Filter paper (e.g., Whatman No. 1)

-

Petri dishes

-

Germination chamber or incubator

-

Ruler

Procedure:

-

Extract Preparation: a. Weigh a known amount of Callistemon citrinus leaves (e.g., 10 g). b. Homogenize the leaves with a specific volume of distilled water (e.g., 100 mL) using a blender or mortar and pestle. c. Filter the homogenate through filter paper to obtain the aqueous extract. This can be considered a 10% (w/v) stock solution. d. Prepare a series of dilutions from the stock solution (e.g., 1%, 2.5%, 5%). Use distilled water as a control.

-

Bioassay Setup: a. Place a sterile filter paper in each petri dish. b. Add a fixed volume of each extract dilution or control to the respective petri dishes (e.g., 5 mL), ensuring the filter paper is saturated. c. Place a predetermined number of indicator seeds (e.g., 20) on the filter paper in each petri dish. d. Seal the petri dishes with parafilm to prevent moisture loss.

-

Incubation: a. Place the petri dishes in a germination chamber or incubator with controlled temperature and light conditions (e.g., 25°C with a 12h/12h light/dark cycle).

-

Data Collection and Analysis: a. After a set period (e.g., 72 hours), count the number of germinated seeds in each petri dish to calculate the germination percentage. b. Measure the radicle (root) and hypocotyl (shoot) length of the germinated seedlings. c. Calculate the percentage of inhibition for germination and seedling growth for each extract concentration relative to the control. d. Statistically analyze the data to determine the significance of the inhibitory effects.

Protocol for Isolation of Leptospermone from Callistemon citrinus

This protocol is adapted from methods used for isolating β-triketones from plant sources.

Objective: To extract and isolate leptospermone from the leaves of Callistemon citrinus.

Materials:

-

Air-dried and powdered leaves of Callistemon citrinus

-

Solvents: n-hexane, ethyl acetate, methanol, chloroform

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system

-

Nuclear magnetic resonance (NMR) spectrometer and mass spectrometer for structural elucidation

Procedure:

-

Extraction: a. Macerate the powdered leaves sequentially with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and then methanol. b. Concentrate each solvent extract using a rotary evaporator.

-

Bioassay-Guided Fractionation: a. Test the herbicidal activity of each crude extract using the allelopathy bioassay described in section 4.1. b. Select the most active extract (expected to be the less polar extracts like hexane or ethyl acetate) for further fractionation.

-

Column Chromatography: a. Subject the active extract to silica gel column chromatography. b. Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. c. Collect the fractions and monitor the separation using TLC.

-

Further Purification: a. Pool the fractions that show similar TLC profiles and exhibit herbicidal activity. b. Subject these pooled fractions to further purification steps, such as preparative HPLC, to isolate the pure compound.

-

Structural Elucidation: a. Identify the structure of the isolated pure compound as leptospermone using spectroscopic techniques, including NMR (¹H and ¹³C) and mass spectrometry.

Protocol for In Vitro HPPD Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against the HPPD enzyme.

Objective: To measure the in vitro inhibition of HPPD enzyme activity by test compounds (e.g., leptospermone, this compound).

Materials:

-

Recombinant HPPD enzyme

-

Substrate: 4-hydroxyphenylpyruvate (HPPA)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Ascorbate and catalase (to prevent substrate oxidation)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer or plate reader

Procedure:

-

Assay Preparation: a. Prepare a reaction mixture containing the assay buffer, ascorbate, catalase, and the HPPD enzyme in a 96-well plate or cuvettes. b. Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.

-

Enzyme Reaction: a. Initiate the enzymatic reaction by adding the substrate, HPPA. b. Monitor the reaction by measuring the decrease in absorbance at a specific wavelength (e.g., 310 nm) which corresponds to the consumption of HPPA, or by measuring the formation of the product, homogentisate.

-

Data Analysis: a. Calculate the initial reaction rates for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to the control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizing the Workflow and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the discovery process and the key relationships involved.

Caption: The workflow from allelopathic observation to herbicide development.

Caption: Key relationships between the plant, compounds, and target enzyme.

Conclusion

The development of this compound stands as a premier example of how the study of natural allelochemicals can lead to significant advancements in agricultural science. The journey from observing the weed-suppressing ability of Callistemon citrinus to the creation of a highly effective and selective herbicide underscores the importance of biodiversity as a source of novel chemical scaffolds. This technical guide has provided a comprehensive overview of this process, from the initial discovery to the underlying biochemical mechanisms and the experimental methodologies that propelled this innovation. For researchers in drug development and agrochemical design, the story of this compound serves as a powerful testament to the potential that lies within the intricate chemical interactions of the natural world.

References

- 1. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leptospermone - Wikipedia [en.wikipedia.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. ncwss.org [ncwss.org]

- 6. environmentandecology.com [environmentandecology.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Analogues of Mesotrione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of the herbicide mesotrione and its notable analogues. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and agrochemical research. This document delves into the core aspects of this compound, including its mechanism of action, detailed experimental protocols for its synthesis and evaluation, and a comparative analysis of its analogues.

Introduction to this compound

This compound is a selective herbicide belonging to the triketone class of compounds.[1][2] It is widely used for the control of broadleaf and some grass weeds in crops such as maize.[3][4] The discovery of this compound was inspired by the natural phytotoxin leptospermone, which is produced by the bottlebrush plant (Callistemon citrinus).[2][5] this compound's herbicidal activity stems from its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3]

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione, possesses a unique chemical structure that is central to its biological activity.[1][2] It consists of a cyclohexane-1,3-dione ring attached to a substituted benzoyl group. The key structural features include the triketone moiety, which is crucial for its interaction with the HPPD enzyme, and the 4-(methylsulfonyl)-2-nitrobenzoyl group, which influences its selectivity and physicochemical properties.

A comparative summary of the physicochemical properties of this compound and its key analogues—sulcotrione, nitisinone, and the natural product leptospermone—is presented in Table 1. This data is essential for understanding their environmental fate, bioavailability, and structure-activity relationships.

Table 1: Physicochemical Properties of this compound and its Analogues

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L at 20°C) | pKa | logP |

| This compound | C₁₄H₁₃NO₇S | 339.32 | 165 | 1500 (pH 6.9) | 3.12 | 0.11 |

| Sulcotrione | C₁₄H₁₃ClO₅S | 328.8 | 139 | 165 | 2.87 | 1.5 |

| Nitisinone | C₁₄H₁₀F₃NO₅ | 329.23 | 152-154 | Poorly soluble | ~3 | 2.06-3.13 |

| Leptospermone | C₁₅H₂₀O₄ | 264.32 | 123-125 | - | 4.8 | 3.2 |

Data compiled from various sources.[1][6][7][8][9][10]

Mechanism of Action: Inhibition of HPPD and Carotenoid Biosynthesis

The primary mode of action for this compound and its analogues is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[11][12][13] HPPD is a key enzyme in the catabolic pathway of tyrosine in plants and animals.[11][12] In plants, the inhibition of HPPD has a significant downstream effect on two vital biosynthetic pathways: plastoquinone and carotenoid biosynthesis.[13][14]

Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a critical step in the carotenoid biosynthesis pathway.[15] Carotenoids are pigments that play a crucial role in protecting chlorophyll from photo-oxidative damage.[14] By inhibiting HPPD, this compound effectively blocks the production of plastoquinone, which in turn halts carotenoid synthesis. The absence of carotenoids leads to the degradation of chlorophyll, resulting in the characteristic bleaching or whitening of the treated plant tissues, ultimately leading to plant death.[11][13]

The following diagram illustrates the signaling pathway affected by HPPD inhibitors like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulcotrione | C14H13ClO5S | CID 91760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nitisinone - Wikipedia [en.wikipedia.org]

- 9. Electronic structure and molecular properties of nitisinone and this compound in water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aocs.org [aocs.org]

- 13. bioone.org [bioone.org]

- 14. Carotenoid - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

Toxicological Profile of Mesotrione in Non-target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesotrione is a selective herbicide widely used in agriculture for the control of broadleaf weeds in crops such as maize.[1] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and tocopherols in plants.[2] This inhibition ultimately leads to the bleaching of susceptible plants and their death. While effective in targeting weeds, the potential for this compound to impact non-target organisms is a critical area of ecotoxicological research. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target organisms, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways affected.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms.

Table 1: Toxicity of this compound to Mammals

| Species | Exposure Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | >5000 mg/kg bw | [3][4] |

| Rat | Dermal | LD50 | >2000 mg/kg bw | [4] |

| Rat | Inhalation | LC50 (4h) | >4.75 mg/L | [4] |

| Rat | Oral (3-generation reproduction) | NOAEL (Parental) | 11.6 mg/kg bw/day | [5] |

| Rat | Oral (3-generation reproduction) | NOAEL (Offspring) | 11.6 mg/kg bw/day | [5] |

| Rabbit | Dermal | NOAEL | 1000 mg/kg bw/day | [4] |

Table 2: Toxicity of this compound to Birds

| Species | Endpoint | Value | Reference |

| Bobwhite quail (Colinus virginianus) | Acute Oral LD50 | >2000 mg/kg bw | [6] |

| Bobwhite quail (Colinus virginianus) | Dietary LC50 (5-day) | >5000 ppm | [6] |

| Mallard duck (Anas platyrhynchos) | Dietary LC50 (5-day) | >5000 ppm | [6] |

| Bobwhite quail (Colinus virginianus) | Chronic NOEC (Reproduction) | 20.6 mg/kg/day | [5] |

Table 3: Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Value | Reference |

| Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | >120 mg/L | [5] |

| Bluegill sunfish (Lepomis macrochirus) | 96-hour LC50 | >120 mg/L | [5] |

| Zebrafish (Danio rerio) | 96-hour LC50 | Varies by formulation | [7] |

| Daphnia magna (Water flea) | 48-hour EC50 (Immobilisation) | >622 mg/L | [5] |

| Daphnia magna (Water flea) | 21-day NOEC (Reproduction) | 180 mg/L | [2] |

| Green algae (Pseudokirchneriella subcapitata) | 72-hour EC50 (Growth inhibition) | 4.7 mg/L | |

| Diatom (Amphora coffeaeformis) | IC50 | 13.1 mg/L | [8] |

| Green algae (Ankistrodesmus fusiformis) | IC50 | 56.1 mg/L | [8] |

Table 4: Toxicity of this compound to Terrestrial Invertebrates

| Species | Exposure Route | Endpoint | Value | Reference |

| Earthworm (Eisenia fetida) | Acute (14-day) LC50 | >2000 mg/kg soil | [5] | |

| Earthworm (Eisenia fetida) | Chronic NOEC (Reproduction) | 10.85 mg/kg soil | [2] | |

| Honeybee (Apis mellifera) | Acute Contact LD50 | >100 µ g/bee | [5] | |

| Honeybee (Apis mellifera) | Acute Oral LD50 | >11 µ g/bee | [5] |

Table 5: Toxicity of this compound to Non-Target Plants

| Species | Endpoint | Value | Reference |

| Various (Monocots and Dicots) | EC25 (Seedling emergence and growth) | Varies by species |

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below, based on internationally recognized guidelines.

Fish Acute Toxicity Test (Following OECD Guideline 203)[3][11][12]

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or other suitable species.

-

Test Duration: 96 hours.

-

Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent and then diluted with water to the desired test concentrations.

-

Test Conditions:

-

Temperature: Maintained at a constant, appropriate temperature for the test species (e.g., 12-15°C for rainbow trout).

-

pH: Maintained between 6.0 and 8.5.

-

Dissolved Oxygen: Maintained above 60% of the air saturation value.

-

Lighting: A 16-hour light and 8-hour dark cycle.

-

-

Procedure:

-

Healthy, juvenile fish are acclimated to the test conditions for at least 12 days.

-

Groups of fish (e.g., 7-10 individuals per group) are randomly assigned to test chambers containing different concentrations of this compound and a control (no this compound).

-

The fish are not fed during the 96-hour exposure period.

-

Observations for mortality and clinical signs of toxicity are made at 24, 48, 72, and 96 hours.

-

-

Endpoint: The LC50 (median lethal concentration) at 96 hours is calculated using appropriate statistical methods (e.g., probit analysis).

Aquatic Invertebrate Acute Immobilisation Test (Following OECD Guideline 202)[5][7][8][10]

-

Test Organism: Daphnia magna (water flea), less than 24 hours old.

-

Test Duration: 48 hours.

-

Test Substance Preparation: A series of concentrations of this compound are prepared in a suitable culture medium.

-

Test Conditions:

-

Temperature: 20 ± 2°C.

-

pH: Maintained between 6.0 and 9.0.

-

Lighting: A 16-hour light and 8-hour dark cycle.

-

-

Procedure:

-

Groups of daphnids (e.g., 20 individuals per concentration, divided into four replicates of five) are exposed to the test concentrations and a control.

-

The daphnids are not fed during the test.

-

Immobilisation (defined as the inability to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

-

Endpoint: The EC50 (median effective concentration) for immobilisation at 48 hours is calculated.

Earthworm Acute Toxicity Test (Following OECD Guideline 207)[1][13][14]

-

Test Organism: Adult earthworms of the species Eisenia fetida.

-

Test Duration: 14 days.

-

Test Substance Preparation: this compound is thoroughly mixed into an artificial soil substrate at various concentrations.

-

Test Conditions:

-

Temperature: 20 ± 2°C.

-

Lighting: Continuous darkness, except during observations.

-

Soil Moisture: Maintained at 40-60% of the water-holding capacity.

-

-

Procedure:

-

Adult earthworms with a well-developed clitellum are selected and acclimated.

-

Groups of 10 earthworms are introduced into test containers with the treated soil and a control.

-

Mortality and behavioral changes are assessed at 7 and 14 days.

-

-

Endpoint: The LC50 at 14 days is determined.

Soil Microorganism Nitrogen Transformation Test (Following principles of OECD Guideline 216)

-

Test System: Soil microcosms.

-

Test Duration: Varies (e.g., 28 days or longer).

-

Test Substance Preparation: this compound is applied to the soil at different rates, often multiples of the recommended field application rate.

-

Procedure:

-

Soil samples are collected, sieved, and pre-incubated.

-

The soil is treated with this compound and amended with a nitrogen source (e.g., ammonium sulfate).

-

The microcosms are incubated under controlled temperature and moisture conditions.

-

Soil samples are taken at regular intervals to measure the concentrations of ammonium (NH4+-N) and nitrate (NO3--N).

-

-

Endpoint: The rate of nitrification (conversion of ammonium to nitrate) is calculated and compared between treated and control soils to determine any inhibitory effects.

Signaling Pathways and Mechanisms of Toxicity

This compound's primary mode of action is the inhibition of the HPPD enzyme. The downstream consequences of this inhibition vary among different non-target organisms.

Mammalian Tyrosine Catabolism Pathway Inhibition

In mammals, HPPD is an enzyme in the tyrosine catabolism pathway. Inhibition of HPPD by this compound leads to an accumulation of tyrosine in the blood (tyrosinemia).[9][10][11] This can result in various toxic effects, particularly in the eyes and liver.

References

- 1. apps.who.int [apps.who.int]

- 2. This compound (Ref: ZA 1296) [sitem.herts.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. fao.org [fao.org]

- 5. maine.gov [maine.gov]

- 6. nfnyxb.xml-journal.net [nfnyxb.xml-journal.net]

- 7. rvs.rivm.nl [rvs.rivm.nl]

- 8. researchgate.net [researchgate.net]

- 9. Production of male neonates in Daphnia magna (Cladocera, Crustacea) exposed to juvenile hormones and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Swimming Behavior of Daphnia magna Is Altered by Pesticides of Concern, as Components of Agricultural Surface Water and in Acute Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound herbicide promotes biochemical changes and DNA damage in two fish species - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Behavior of Mesotrione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and behavior of the herbicide mesotrione in soil and water. The information is curated to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agricultural chemicals.

Physicochemical Properties of this compound

This compound, with the chemical formula C14H13NO7S, is a selective herbicide belonging to the triketone family. Its environmental behavior is significantly influenced by its physicochemical properties.

| Property | Value | Reference |

| Molecular Weight | 339.32 g/mol | [1] |

| Water Solubility | pH dependent: 2.2 g/L (pH 4.8), 15 g/L (pH 6.9), 22 g/L (pH 9.0) at 20°C | [2] |

| Vapor Pressure | <5.6 x 10^-3 mPa at 20°C | [1] |

| pKa | 3.12 | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 0.11 | [2] |

Environmental Fate in Soil

The behavior of this compound in the soil environment is a complex interplay of sorption, degradation, and mobility, which are influenced by various soil properties and environmental conditions.

Sorption and Mobility

The sorption of this compound to soil particles is a key process governing its availability for degradation and potential for leaching. The primary factors influencing sorption are soil pH and organic carbon content.[3] As a weak acid, this compound's charge is pH-dependent. In acidic soils (pH < pKa), it exists predominantly in its non-ionized form, which has a higher affinity for soil organic matter, leading to stronger sorption.[4] Conversely, in neutral to alkaline soils, this compound is primarily in its anionic form, resulting in weaker sorption and greater mobility.[4]

The soil distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are used to quantify the sorption potential of this compound.

Table 1: Soil Sorption Coefficients (Kd and Koc) of this compound in Various Soils

| Soil Type | pH | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference |

| Silt Loam | 4.4 | 2.15 | 5.0 | 390 | |

| Loam | 5.2 | 1.85 | 2.1 | 190 | |

| Sandy Loam | 6.5 | 1.25 | 0.5 | 67 | |

| Clay Loam | 7.5 | 3.35 | 0.13 | 15 | |

| Loamy Sand | 6.0 | 0.6 | 0.26 | 72 | [5] |

| Silt Loam | 6.8 | 2.5 | 0.85 | 57 | [5] |

| Silty Clay Loam | 5.5 | 1.9 | 3.53 | 310 | [5] |

| Sandy Loam | 7.2 | 1.1 | 0.35 | 53 | [5] |

| Various (15 soils) | 4.4-7.5 | 0.6-3.35 | 0.13-5.0 | 15-390 | |

| Various (5 soils) | - | - | 0.77-4.43 | - | [6] |

Due to its generally low to moderate sorption, particularly in neutral to alkaline soils, this compound is considered to have a potential for leaching into groundwater.[7]

Degradation

The primary mechanism for the dissipation of this compound in soil is microbial degradation.[8] Abiotic degradation processes such as photolysis on the soil surface also contribute to its breakdown, though to a lesser extent under most field conditions.[9]

2.2.1. Microbial Degradation

Soil microorganisms play a crucial role in the breakdown of this compound. The rate of microbial degradation is influenced by soil properties such as pH, temperature, and moisture content. Higher pH values have been shown to correlate with shorter degradation half-lives.

2.2.2. Photodegradation

This compound can undergo photodegradation when exposed to sunlight on the soil surface. The half-life for photolysis on soil has been reported to be around 29 days under summer conditions.[9]

Table 2: Soil Degradation Half-Life (DT50) of this compound in Various Soils

| Soil Type | pH | Organic Carbon (%) | Half-Life (days) | Reference |

| Silt Loam | 4.4 | 2.15 | 32 | |

| Loam | 5.2 | 1.85 | 21 | |

| Sandy Loam | 6.5 | 1.25 | 9 | |

| Clay Loam | 7.5 | 3.35 | 4.5 | |

| Silt Loam | 6.8 | 2.5 | 14.7 | [2] |

| Sandy Loam | 6.2 | 1.2 | 8.5 | [10] |

| Clay | 7.8 | 3.1 | 3.2 | |

| Loam | 5.8 | 2.2 | 6.0 | |

| Various (15 soils) | 4.4-7.5 | 0.6-3.35 | 4.5 - 32 | |

| Silt Loam Fields | - | - | 8 - 32 | [10] |

Degradation Pathway

The microbial degradation of this compound in soil leads to the formation of two primary metabolites: 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl-benzoic acid (AMBA).[11][12] The degradation pathway involves the cleavage of the cyclohexanedione ring and the reduction of the nitro group.

Caption: this compound degradation pathway in soil.

Environmental Fate in Water

This compound can enter aquatic environments through surface runoff and leaching. Its fate in water is primarily governed by photolysis and microbial degradation.

Hydrolysis

This compound is stable to hydrolysis at environmentally relevant pH values (pH 4-9).[1]

Photolysis

In aqueous solutions, this compound is susceptible to direct photolysis, although the process is relatively slow with estimated half-lives of 81-97 days under summer conditions.[1] The presence of natural organic matter can significantly accelerate the photodegradation rate through sensitized photo-oxidation.[1]

Biodegradation

Biodegradation is a major pathway for the dissipation of this compound in water and water-sediment systems.[1] Laboratory studies have reported half-lives ranging from 3.9 to 6.6 days in such systems.[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to assess the environmental fate of this compound.

Soil Sorption/Desorption Study (OECD 106)

The batch equilibrium method is commonly used to determine the soil sorption/desorption characteristics of this compound.[13][14]

Caption: Experimental workflow for soil sorption study.

Methodology:

-

Soil Preparation: Air-dried soil is sieved (<2 mm) and characterized for properties such as pH, organic carbon content, and texture.

-

Equilibration: A known mass of soil is mixed with a solution of 0.01 M CaCl2 (to maintain ionic strength) in a centrifuge tube.

-

Fortification: A series of this compound solutions of known concentrations (typically including a radiolabeled tracer for ease of quantification) are added to the soil slurries.

-

Shaking: The tubes are shaken for a predetermined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Centrifugation: The samples are centrifuged to separate the solid and liquid phases.

-

Analysis: The concentration of this compound in the supernatant is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The amount of this compound sorbed to the soil is calculated by subtracting the amount in the supernatant from the initial amount added. The Kd is then calculated as the ratio of the concentration of this compound in the soil to the concentration in the solution at equilibrium. The Koc is calculated by normalizing the Kd value to the organic carbon content of the soil.

Aerobic Soil Degradation Study

This study determines the rate of this compound degradation in soil under aerobic conditions.

Caption: Experimental workflow for aerobic soil degradation study.

Methodology:

-

Soil Preparation: Freshly collected soil is sieved and its moisture content adjusted to a specific level (e.g., 40-60% of water holding capacity).

-

Fortification: A known amount of this compound (often 14C-labeled) is applied to the soil.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C). To differentiate between biotic and abiotic degradation, a parallel set of sterilized soil samples (e.g., by autoclaving or gamma irradiation) is often included.

-

Sampling: Sub-samples of the soil are taken at various time intervals over the course of the study.

-

Extraction: this compound and its metabolites are extracted from the soil samples using an appropriate solvent system (e.g., acetonitrile/water or ammonium hydroxide solution).[15]

-

Analysis: The extracts are analyzed by HPLC with UV or mass spectrometric detection (LC-MS/MS) to quantify the concentrations of the parent compound and its degradation products.[15][16][17]

-

Data Analysis: The degradation rate and half-life (DT50) are calculated by fitting the concentration data over time to a suitable kinetic model, typically first-order kinetics.

Soil Column Leaching Study (OECD 312)

This study assesses the mobility and leaching potential of this compound in a soil column.[3][18][19][20]

Methodology:

-

Column Preparation: A glass or stainless steel column is packed with sieved, air-dried soil to a specified depth (e.g., 30 cm). The soil is then saturated with a solution of 0.01 M CaCl2.

-

Application: A known amount of this compound is applied to the surface of the soil column.

-

Leaching: An artificial rainfall solution (0.01 M CaCl2) is applied to the top of the column at a constant flow rate over a defined period (e.g., 48 hours).

-

Leachate Collection: The leachate that passes through the column is collected in fractions.

-

Soil Sectioning: After the leaching period, the soil column is frozen and then sectioned into segments of specific depths.

-

Analysis: Both the leachate fractions and the soil segments are analyzed for the concentration of this compound and its metabolites.

-

Mass Balance: A mass balance is performed to account for the total amount of applied substance recovered in the leachate and soil sections.

Analytical Method for this compound and its Metabolites in Soil and Water

The determination of this compound, MNBA, and AMBA in environmental samples typically involves extraction, cleanup, and analysis by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[15][16][17]

Sample Preparation:

-

Soil: Soil samples are typically extracted with a mixture of acetonitrile and water or an ammonium hydroxide solution.[15] The extract is then acidified and may be subjected to a solid-phase extraction (SPE) cleanup step to remove interfering substances.

-

Water: Water samples are usually acidified and can be directly injected or pre-concentrated using SPE.

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase HPLC is used to separate this compound and its metabolites. A C18 column is commonly employed with a mobile phase consisting of a gradient of acidified water and acetonitrile.[15][16]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte.[16][17]

Table 3: Example LC-MS/MS Parameters for this compound and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |

| This compound | 338.0 | 281.0 | 189.0 | [17] |

| MNBA | 244.0 | 198.0 | 168.0 | [17] |

| AMBA | 214.0 | 170.0 | 155.0 | [17] |

Conclusion

The environmental fate and behavior of this compound are well-documented, with microbial degradation in soil and a combination of photolysis and biodegradation in water being the primary dissipation pathways. Its mobility in soil is highly dependent on soil pH and organic carbon content, with a higher potential for leaching in neutral to alkaline soils with low organic matter. The principal degradation products, MNBA and AMBA, are also of environmental interest. The standardized experimental protocols outlined in this guide provide a robust framework for assessing the environmental risk of this compound and other similar agrochemicals. This comprehensive understanding is essential for ensuring the safe and sustainable use of such compounds in agriculture.

References

- 1. This compound | C14H13NO7S | CID 175967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. eppltd.com [eppltd.com]

- 8. researchgate.net [researchgate.net]

- 9. connectsci.au [connectsci.au]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. epa.gov [epa.gov]

- 16. epa.gov [epa.gov]

- 17. epa.gov [epa.gov]

- 18. oecd.org [oecd.org]

- 19. smithers.com [smithers.com]

- 20. OECD-Guideline for the Testing of Chemicals, Leaching in Soil Columns: Guideline 312, 2000, dated 13 April (2004). [sciepub.com]

Mesotrione: A Technical Guide to its Selective Herbicidal Action in Maize

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mesotrione is a highly effective selective herbicide used for the pre- and post-emergence control of a broad spectrum of broadleaf weeds and some grass weeds in maize (Zea mays).[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the biochemical pathway for plastoquinone and tocopherol biosynthesis.[2] This inhibition leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation.[2] The subsequent degradation of chlorophyll results in the characteristic bleaching or "white" appearance of susceptible weeds, leading to a cessation of photosynthesis and eventual plant death.[2] The selectivity of this compound in maize is primarily attributed to the crop's ability to rapidly metabolize the herbicide into non-phytotoxic compounds, a capability that is significantly lower in susceptible weed species.[2][3] This differential metabolism, and to a lesser extent, slower uptake of the herbicide by maize, allows for effective weed control without significant harm to the crop.

Mechanism of Action

This compound belongs to the benzoylcyclohexane-1,3-dione family of herbicides, which are chemically derived from a natural phytotoxin found in the bottlebrush plant, Callistemon citrinus. Its herbicidal activity stems from the competitive inhibition of the HPPD enzyme.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] HPPD is a critical enzyme in the pathway that converts the amino acid tyrosine into plastoquinone and α-tocopherol. This compound is an exceptionally potent inhibitor of HPPD, particularly in dicotyledonous plants, with a reported Ki value of approximately 6-18 pM for HPPD from Arabidopsis thaliana.

Disruption of Carotenoid Biosynthesis

The inhibition of HPPD by this compound disrupts the production of plastoquinone. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a key step in the carotenoid biosynthesis pathway. Carotenoids serve a vital photoprotective function in plants by quenching reactive oxygen species and dissipating excess light energy, thereby protecting chlorophyll from photodegradation.

The absence of carotenoids leaves chlorophyll vulnerable to damage by sunlight, leading to the characteristic bleaching symptoms observed in susceptible plants.[2] This ultimately halts photosynthesis, depriving the plant of energy and leading to its death.[2]

Basis of Selectivity in Maize

The selective action of this compound in maize is a multifactorial phenomenon, primarily driven by the crop's ability to rapidly metabolize the herbicide.

Metabolic Detoxification in Maize

Maize possesses a robust metabolic system that can quickly detoxify this compound.[2] The primary metabolic pathway involves the rapid hydroxylation of the this compound molecule, catalyzed by cytochrome P450 monooxygenases, into non-phytotoxic forms.[3][4] This metabolic process is significantly faster in maize compared to susceptible weed species, preventing the herbicide from accumulating to phytotoxic levels within the crop.[2]

Differential Uptake and Translocation

In addition to metabolic detoxification, slower uptake of this compound by maize compared to susceptible weeds may also contribute to its selectivity. Once absorbed, this compound is distributed throughout the plant via both acropetal (upward) and basipetal (downward) movement.

Target Site Differences